molecular formula C9H8ClIO3 B8547559 Methyl 3-chloro-5-iodo-4-methoxybenzoate

Methyl 3-chloro-5-iodo-4-methoxybenzoate

Cat. No.: B8547559
M. Wt: 326.51 g/mol
InChI Key: SHHLWRDTDVUNTO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-iodo-4-methoxybenzoate is a substituted benzoate ester featuring three distinct substituents on the aromatic ring: a chlorine atom at position 3, an iodine atom at position 5, and a methoxy group at position 2. The methyl ester group at the carboxylate position enhances its stability and modulates its physicochemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics are pivotal for bioactivity .

Properties

Molecular Formula

C9H8ClIO3

Molecular Weight

326.51 g/mol

IUPAC Name

methyl 3-chloro-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H8ClIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

SHHLWRDTDVUNTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the aromatic ring critically influences reactivity, solubility, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (positions) Molecular Formula Molecular Weight CAS Number Key Applications
Methyl 3-chloro-5-iodo-4-methoxybenzoate 3-Cl, 5-I, 4-OCH3 C₉H₇ClIO₄ 342.51 Not reported Pharmaceutical intermediate
Methyl 3-bromo-4-chloro-5-fluorobenzoate 3-Br, 4-Cl, 5-F C₈H₅BrClFO₂ 267.48 1160574-62-8 Drug precursor
Methyl 4-(3-chloropropoxy)benzoate 4-O(CH₂)₃Cl C₁₁H₁₃ClO₃ 228.67 Not reported Dronedarone synthesis
Key Observations:

Halogen Influence: Iodine (target compound) introduces a heavy atom effect, increasing molecular weight (342.51 vs. Iodine’s lower electronegativity compared to Br or F reduces electron-withdrawing effects, which may impact electrophilic substitution reactivity . Methoxy Group: The electron-donating methoxy group at position 4 in the target compound contrasts with the electron-withdrawing Cl and F substituents in analogs, influencing ring activation for further functionalization .

Crystallography and Solid-State Interactions :

  • Methyl 4-(3-chloropropoxy)benzoate exhibits intermolecular C-H⋯O hydrogen bonds, forming zig-zag chains in its crystal lattice . The target compound’s iodine substituent may promote distinct packing motifs due to larger van der Waals radii.

Synthetic Considerations: Introducing iodine requires specialized methods (e.g., Sandmeyer reaction or direct iodination), whereas bromo/chloro groups are typically installed via electrophilic aromatic substitution. Methoxy groups are often introduced via methylation of phenolic intermediates .

Spectroscopic and Analytical Profiles

Comparative spectroscopic data highlight substituent-driven differences:

  • IR Spectroscopy : All compounds show ester carbonyl (C=O) stretches near 1700 cm⁻¹. However, the target compound’s iodine atom may cause slight shifts due to mass effects .
  • NMR :
    • The methoxy group in the target compound resonates near δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C).
    • Halogens (Cl, Br, I) induce deshielding in adjacent protons; for example, H-6 in the target compound may appear downfield compared to H-6 in the Br/Cl/F analog .

Stability and Reactivity

  • Thermal/Light Stability : Iodine-containing aromatics are more photosensitive than their Br/Cl counterparts, necessitating storage in dark conditions.
  • Electrophilic Reactivity : The methoxy group in the target compound activates the ring at positions 2 and 6, whereas electron-withdrawing halogens in analogs deactivate the ring, directing substitutions to specific sites .

Pharmaceutical Relevance

  • Methyl 3-bromo-4-chloro-5-fluorobenzoate is a precursor to bioactive molecules, leveraging halogen diversity for target binding .

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